![molecular formula C19H22Cl2N4O B3018325 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride CAS No. 2418715-57-6](/img/structure/B3018325.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride, appears to be a chemically complex molecule that may be related to the class of compounds known as carboxamides. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their properties. For instance, N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides are reported as a novel class of selective Lck inhibitors, which suggests that the compound might also interact with protein kinases and could potentially serve as a selective inhibitor .
Synthesis Analysis
The synthesis of related compounds, such as the N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides, involves the formation of a hydrogen bond with a specific amino acid residue within the target enzyme, which in this case is the gatekeeper Thr316 of Lck . This information could be extrapolated to suggest that the synthesis of this compound might also involve specific interactions with target proteins, although the exact synthesis pathway is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray co-crystal structural data . This technique allows for a detailed understanding of how these molecules interact with their targets at the atomic level. Although the exact structure of this compound is not provided, it is likely that similar structural analysis techniques could be used to determine its precise conformation and how it might interact with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as the 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, include the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides followed by a reaction with aromatic amines . These reactions result in a series of compounds with potential antimicrobial activity. By analogy, the synthesis of this compound might involve similar types of chemical reactions, although the specific reactants and conditions would likely differ.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the reported antimicrobial activity of related compounds suggests that they have significant bioactive properties . It can be inferred that this compound may also exhibit similar properties, such as solubility, stability, and bioavailability, which are important for its potential use as a pharmaceutical agent.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O.ClH/c20-15-10-22-17(12-6-7-12)24-16(15)18(25)23-14-8-19(9-14,11-21)13-4-2-1-3-5-13;/h1-5,10,12,14H,6-9,11,21H2,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQXELQXXRXBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)
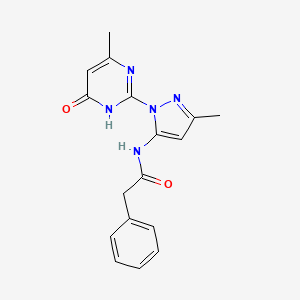
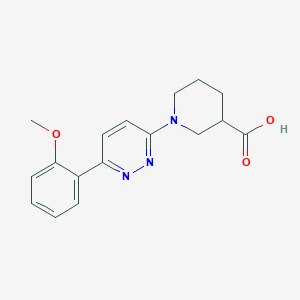
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)
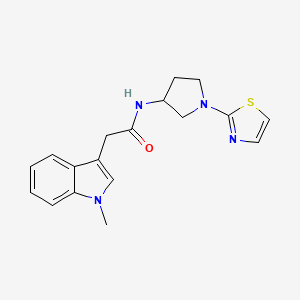
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)
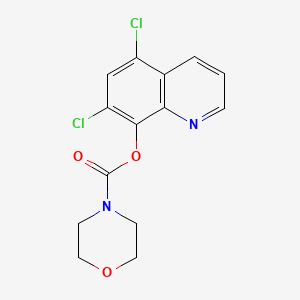

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B3018258.png)

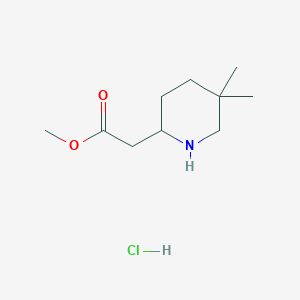
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)
![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)
